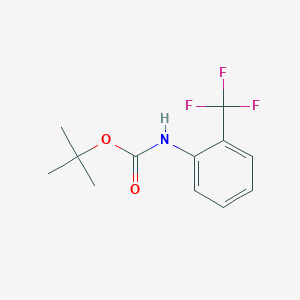

tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

Descripción general

Descripción

tert-Butyl (2-(trifluoromethyl)phenyl)carbamate: is an organic compound that features a tert-butyl group, a trifluoromethyl group, and a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-Butyl (2-(trifluoromethyl)phenyl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 2-(trifluoromethyl)aniline and tert-butanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products:

Hydrolysis: 2-(trifluoromethyl)aniline and tert-butanol.

Substitution: Various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

tert-Butyl (2-(trifluoromethyl)phenyl)carbamate serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug molecules, making this compound valuable in drug development .

Case Study:

A study demonstrated that derivatives of this carbamate exhibited promising anti-inflammatory activity when synthesized and tested against standard drugs like indomethacin. The compounds showed inhibition rates ranging from 39% to 54% in vivo, indicating potential for therapeutic applications .

Biochemical Research

Enzyme Inhibition Studies:

The compound is utilized in biochemical research to investigate enzyme mechanisms and develop inhibitors for therapeutic purposes. Its ability to modulate enzyme activity is particularly beneficial in understanding complex biological pathways .

Case Study:

Research focused on mosquito acetylcholinesterase has evaluated new carbamate derivatives, including those based on this compound, as potential insecticides. The study highlighted the efficacy of these compounds in inhibiting enzyme activity essential for mosquito survival, showcasing their application in vector control strategies .

Polymer Chemistry

Enhancement of Material Properties:

In polymer chemistry, this compound can be incorporated into polymer formulations to improve properties such as flexibility and thermal stability. This application is crucial for developing advanced materials used in various industrial applications .

Agricultural Chemistry

Agrochemical Formulations:

The compound finds significant utility in formulating agrochemicals, particularly pesticides and herbicides. Its structural characteristics enhance the absorption rates of these chemicals in plant systems, improving their efficacy .

Case Study:

Research has shown that incorporating this carbamate into pesticide formulations can lead to better performance against target pests, thus supporting sustainable agricultural practices by reducing the required dosage of active ingredients .

Diagnostic Reagents

Development of Diagnostic Tools:

this compound is also employed in creating diagnostic reagents that aid in detecting specific biomolecules within clinical settings. Its chemical properties facilitate interactions with target biomolecules, enhancing detection sensitivity .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis; enhances stability and bioavailability | Anti-inflammatory activity observed in synthesized derivatives |

| Biochemical Research | Used in enzyme inhibition studies to understand biological pathways | Effective against mosquito acetylcholinesterase |

| Polymer Chemistry | Improves flexibility and thermal stability of polymers | Enhances material properties for industrial applications |

| Agricultural Chemistry | Increases efficacy of agrochemicals through improved absorption | Better performance in pesticide formulations |

| Diagnostic Reagents | Aids in the development of tools for biomolecule detection | Enhanced sensitivity in clinical diagnostics |

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets by increasing its lipophilicity and stability.

Comparación Con Compuestos Similares

- tert-Butyl (2-fluorophenyl)carbamate

- tert-Butyl (2-chlorophenyl)carbamate

- tert-Butyl (2-bromophenyl)carbamate

Uniqueness: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with other halogen substituents.

Actividad Biológica

Tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development and agrochemical applications. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group increases lipophilicity, enhancing binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its application in drug development, as it can modulate the activity of target proteins effectively.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory effects. For instance, studies involving related compounds showed significant inhibition of carrageenan-induced paw edema in rats, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

2. Antimicrobial Properties

Compounds containing the carbamate moiety have been evaluated for their antimicrobial activities against various pathogens. Notably, studies indicated that certain derivatives exhibited selective activity against Chlamydia species, suggesting their potential as therapeutic agents against bacterial infections .

3. Potential in Drug Development

The presence of the trifluoromethyl group in this compound has been linked to enhanced pharmacological properties. For example, the inclusion of this group has shown to increase the potency of compounds targeting serotonin uptake by six-fold compared to non-fluorinated analogs . This highlights the importance of structural modifications in improving drug efficacy.

Comparative Analysis

A comparison with similar compounds reveals the unique advantages offered by this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl (2-fluorophenyl)carbamate | 141940-36-5 | Lacks trifluoromethyl group; lower lipophilicity |

| tert-Butyl (2-chlorophenyl)carbamate | 141940-37-6 | Chlorine substituent; different biological profile |

| tert-Butyl (2-bromophenyl)carbamate | 141940-38-7 | Bromine substituent; varied reactivity |

The trifluoromethyl group not only enhances metabolic stability but also increases the compound's overall biological activity compared to its halogen-substituted counterparts.

Case Studies

Several case studies have evaluated the efficacy of related compounds:

- Anti-inflammatory Efficacy : A series of new carbamate derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan model. Compounds showed varying degrees of inhibition, with some achieving over 50% efficacy within hours post-administration .

- Antimicrobial Screening : A study on antimicrobial properties indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

- In Silico Docking Studies : Computational studies provided insights into the binding modes of these compounds with COX-2 enzymes, supporting their potential as anti-inflammatory agents .

Propiedades

IUPAC Name |

tert-butyl N-[2-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-7-5-4-6-8(9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKDQZIJKAZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567273 | |

| Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141940-36-5 | |

| Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.